N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound characterized by a fused thiazole-pyrimidine core with a carboxamide substituent at position 5. The cyclopentyl group attached to the carboxamide distinguishes it from other derivatives in this class.
Properties
IUPAC Name |
N-cyclopentyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-10(14-8-3-1-2-4-8)9-7-13-12-15(11(9)17)5-6-18-12/h5-8H,1-4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDNKJJTWCGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like isopropyl alcohol and may involve ultrasonic activation to enhance the reaction efficiency .
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are likely to be applied in scaling up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro groups in the compound can yield amino derivatives.
Substitution: The compound can undergo substitution reactions, such as acylation of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl halides for alkylation, reducing agents like hydrogen gas for reduction, and acylating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and death.
1.2 Antimicrobial Properties
The compound has also shown efficacy against a range of microbial pathogens. Studies have reported that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting key enzymes essential for microbial growth.
1.3 Enzyme Inhibition
This compound has been investigated as an inhibitor of specific enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in various cellular processes, including signal transduction and metabolism. The inhibition of these enzymes could lead to therapeutic applications in treating diseases like cancer and inflammatory disorders.
Agricultural Applications
2.1 Pesticidal Activity
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide. Preliminary studies suggest that this compound can effectively control certain pests and pathogens that affect crop yield. Its mode of action may involve disrupting the physiological processes of target organisms, thus reducing their viability.
2.2 Plant Growth Regulation
There is emerging evidence that thiazolo[3,2-a]pyrimidine derivatives can act as plant growth regulators. The application of this compound may enhance plant growth and resilience against environmental stressors, making it a valuable addition to agricultural practices aimed at improving crop productivity.
Materials Science
3.1 Development of Novel Materials
This compound's unique chemical structure makes it suitable for the development of advanced materials with specific properties. Research into its incorporation into polymer matrices or as a precursor for synthesizing nanomaterials is ongoing. These materials could find applications in electronics, sensors, and drug delivery systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of phosphodiesterase with potential implications in treating respiratory diseases. |
| Study D | Pesticidal Activity | Exhibited effective control over aphid populations in field trials with reduced pesticide resistance development observed. |
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes like acetylcholinesterase and CDC25B phosphatase, which are involved in critical biological pathways . By binding to these targets, the compound can modulate their activity and exert its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs. Aryl Groups : The cyclopentyl group in the target compound offers a balance between lipophilicity and steric bulk compared to aromatic substituents (e.g., phenyl, indole), which may improve bioavailability .
- Electron-Withdrawing Substituents : Halogens (Cl, Br) and nitro groups (e.g., in ) enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes.
Insights :
- Anticancer Activity : Bulky substituents (e.g., indole) correlate with kinase inhibition, while electron-deficient groups (e.g., nitro) enhance antimicrobial effects .
- Enzyme Binding : Halogenated derivatives (e.g., 4-bromophenyl) show stronger binding to proteins via halogen bonds .
Physicochemical Properties
Critical properties influencing drug-likeness:
Trends :
- Lipophilicity : Cyclopentyl (LogP ~2.8) offers better solubility than highly aromatic derivatives (LogP >3.5), which may suffer from poor bioavailability .
- Stability : Electron-withdrawing groups (e.g., nitro in ) reduce hydrolytic degradation.
Biological Activity
N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and structure-activity relationships (SAR) based on current research findings.
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 263.31 g/mol
- CAS Number : 945131-21-5
- Purity : Typically around 98% .
Anticancer Activity
Research indicates that compounds within the thiazolo-pyrimidine class, including this compound, exhibit promising anticancer properties. These compounds often act as kinase inhibitors, targeting various signaling pathways involved in tumorigenesis.
-
Mechanism of Action :
- Inhibition of specific kinases implicated in cancer progression.
- Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Case Studies :
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, which are crucial for developing new antibiotics amid rising resistance to existing drugs.
-
Activity Spectrum :
- Effective against a range of Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against common pathogens.
- Research Findings :
Anti-inflammatory and Analgesic Effects
This compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in preclinical models.
-
Mechanism :
- Inhibition of pro-inflammatory cytokines and mediators.
- Modulation of immune responses at the cellular level.
- Experimental Evidence :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features.
| Substituent Position | Effect on Activity |
|---|---|
| 3rd Position | Essential for kinase inhibition |
| 6th Position | Influences anti-inflammatory effects |
| Cyclopentyl Group | Enhances lipophilicity and cell penetration |
Research highlights that modifications to the thiazole or pyrimidine rings can significantly alter the compound's potency and selectivity towards specific biological targets .
Q & A
Q. How can I optimize the synthesis of N-cyclopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step pathway starting with the condensation of cyclopentylamine with a thiazolopyrimidine precursor (e.g., 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid). Key steps include:
- Reaction Conditions : Use acetic acid as a solvent under reflux (110–120°C) for 8–12 hours to facilitate amide bond formation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 molar ratio of amine to precursor) to minimize side products .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR to verify the cyclopentyl group (δ 1.5–2.0 ppm for CH, δ 3.0–3.5 ppm for N–CH) and thiazolopyrimidine core (δ 8.2–8.5 ppm for aromatic protons) .
- X-ray Diffraction : Perform single-crystal X-ray analysis to resolve bond lengths (e.g., C–N bond: ~1.34 Å) and dihedral angles between fused rings .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]: ~333 m/z) via high-resolution ESI-MS .
Q. How should I design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-based and phenotypic assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination) at 1–100 µM concentrations .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay with 48–72 hour exposure .
- Solubility : Pre-assess solubility in DMSO/PBS mixtures to ensure compatibility with in vitro models .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Address variability via:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify degradation products that may skew activity .
- Structural Analog Comparison : Synthesize derivatives with substituent variations (e.g., replacing cyclopentyl with indole) to isolate structure-activity relationships (SAR) .
Q. How can I elucidate the reaction mechanism of nucleophilic substitution at the thiazole ring?
- Methodological Answer : Employ kinetic and computational approaches:
- Kinetic Studies : Monitor reaction rates under varying pH (4–10) and temperatures (25–60°C) to identify rate-determining steps .
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and calculate activation energies for proposed mechanisms .
- Isotopic Labeling : Introduce or labels to track bond cleavage/formation via MS/NMR .
Q. What computational methods are effective for predicting the binding mode of this compound to protein targets?
- Methodological Answer : Combine docking and molecular dynamics (MD):
- Docking : Use AutoDock Vina with crystal structures of targets (e.g., PDB: 1M17 for EGFR) to identify binding poses. Focus on hydrogen bonds with pyrimidine carbonyl groups .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and validate against experimental IC values .
Q. How do substituents on the cyclopentyl group influence pharmacokinetic properties?
- Methodological Answer : Conduct systematic SAR studies:
- LogP Measurement : Determine octanol/water partition coefficients to correlate substituent hydrophobicity with membrane permeability .
- Cytochrome P450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess metabolic liability .
- In Vivo PK : Administer derivatives to rodent models and measure plasma half-life (t) and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
